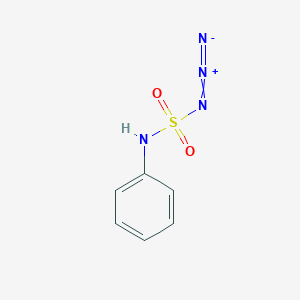

4-Azidosulfanilamide

Vue d'ensemble

Description

4-Azidosulfanilamide, also known as this compound, is a useful research compound. Its molecular formula is C6H6N4O2S and its molecular weight is 198.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

4-Azidosulfanilamide has been investigated for its potential as an antimicrobial agent. The sulfonamide moiety is known for its antibacterial properties, and the addition of the azido group enhances its reactivity in bioorthogonal reactions, making it a candidate for developing targeted antibiotics against resistant bacterial strains .

Cancer Therapeutics

Recent studies have explored the cytotoxic effects of this compound derivatives on various cancer cell lines. For instance, hybrids of aryl azide-sulfonamides have shown promising results in inducing apoptosis in human cancer cell lines such as HCT116 and A549 . The incorporation of azido groups allows these compounds to participate in click chemistry, facilitating the development of novel anticancer agents.

Case Study: Inhibition of Carbonic Anhydrase

The compound has also been evaluated for its inhibitory activity against carbonic anhydrase (CA) isoforms, particularly hCA IX and hCA XII, which are overexpressed in certain tumors. In vitro studies demonstrated that derivatives bearing the azido group exhibited significant inhibitory effects, suggesting their potential as anticancer therapeutics .

Biochemical Applications

Click Chemistry

The azido group in this compound makes it a valuable tool in click chemistry. This reaction allows for the selective labeling of biomolecules, facilitating studies on protein interactions and cellular processes. Its ability to form stable linkages with various biomolecules enhances its utility in biochemical research .

Biochemical Probes

Due to its reactivity, this compound can serve as a biochemical probe to study enzyme mechanisms and cellular functions. The compound's ability to interact with specific molecular targets enables researchers to track biological processes with high precision.

Material Science

Synthesis of Novel Materials

In materials science, this compound is utilized as a precursor for synthesizing new polymers and materials with unique properties. The azido group facilitates cross-linking reactions that can enhance the mechanical and thermal stability of materials .

Case Study: Development of Functionalized Polymers

Research has demonstrated that incorporating this compound into polymer matrices can lead to functionalized polymers suitable for drug delivery systems. These systems can release therapeutic agents in a controlled manner, improving treatment efficacy while minimizing side effects .

Comparison Table: Applications of this compound

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | Induces apoptosis in cancer cell lines; inhibits CA IX/XII |

| Biochemical Applications | Used as a biochemical probe and in click chemistry | Facilitates selective labeling of biomolecules |

| Material Science | Precursor for novel polymers and materials | Enhances drug delivery systems through functionalization |

Analyse Des Réactions Chimiques

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group enables regioselective "click" reactions with terminal alkynes to form 1,2,3-triazole hybrids:

Reaction Example :

4-Azidosulfanilamide + Terminal alkyne → 1,4-Disubstituted triazole-sulfonamide derivative .

Experimental Conditions :

-

Catalyst : Cu(I) or Cu(II) salts (e.g., CuSO₄·5H₂O).

-

Solvent : Aqueous/organic mixtures (e.g., DMF, THF).

Applications :

-

Synthesis of glycoside-triazole-sulfonamide hybrids with antibacterial activity .

-

Development of tubulin polymerization inhibitors for anticancer research .

Functionalization via Nucleophilic Substitution

The sulfonamide group undergoes reactions typical of aromatic sulfonamides:

Sulfonamide Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide) in basic conditions.

-

Product : N-Alkylated derivatives, enhancing lipophilicity for drug design .

Acylation

-

Reagents : Acetic anhydride or acyl chlorides.

-

Product : Acetylated derivatives, modulating solubility and bioavailability .

Electrophilic Aromatic Substitution

The aromatic ring participates in electrophilic reactions, though steric and electronic effects from the azide and sulfonamide groups influence regioselectivity:

Example :

-

Nitration : Limited reactivity due to deactivation by electron-withdrawing groups (azide and sulfonamide).

Reductive Transformations

The azide group can be selectively reduced:

-

Reagents : Hydrogen gas (H₂) with palladium catalysts or sodium borohydride (NaBH₄).

-

Product : 4-Aminosulfanilamide, restoring the amine functionality for further derivatization .

Antibacterial Agents

Triazole-sulfonamide hybrids derived from this compound show enhanced activity against Gram-negative bacteria (e.g., E. coli, MIC = 11.31 µg/mL) .

Anticancer Agents

Compound 11f (a triazole-sulfonamide hybrid) inhibits tubulin polymerization (IC₅₀ = 2.41 µM), comparable to combretastatin A-4 .

Table 1: Key Reactions of this compound

Table 2: Biological Activity of Triazole-Sulfonamide Hybrids

| Hybrid Compound | Target Pathogen/Cell Line | MIC/IC₅₀ | Reference |

|---|---|---|---|

| 11f | PC-3 (prostate cancer cells) | 2.41 µM (tubulin) | |

| 4a | E. coli (ATCC 25922) | 11.31 µg/mL |

Propriétés

IUPAC Name |

(azidosulfonylamino)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c7-9-10-13(11,12)8-6-4-2-1-3-5-6/h1-5,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQISNIJNRZJCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158751 | |

| Record name | 4-Azidosulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13449-19-9 | |

| Record name | 4-Azidosulfanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013449199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidosulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.